molecular formula C16H19NO B8211974 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline

Cat. No.: B8211974
M. Wt: 241.33 g/mol
InChI Key: LOKRNFHHPZEJLL-UHFFFAOYSA-N
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Description

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a chemical compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a pyranoquinoline core with four methyl groups attached at specific positions. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a four-necked flask, where the starting materials are mixed and heated to specific temperatures. For example, the reaction may involve the use of dimethylformamide (DMF) and tert-butoxide, followed by the addition of methyl pivalate and pinacolone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is unique due to its specific structural features and the presence of four methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,5,6,8-tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-9-7-10(2)15-12(4)13-6-5-11(3)18-16(13)17-14(15)8-9/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKRNFHHPZEJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C3=C(C=C(C=C3N=C2O1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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